N-Desmethyl Asenapine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Impurity in Asenapine Production:

N-Desmethyl Asenapine Hydrochloride can be formed during the manufacturing process of Asenapine. Regulatory agencies require strict control of impurities in pharmaceutical products to ensure medication safety and efficacy. Several studies investigate methods for detection and quantification of N-Desmethyl Asenapine Hydrochloride in Asenapine formulations [, ]. This helps ensure that the final product meets quality standards and does not contain excessive amounts of impurities.

Pharmacological Effects:

Limited research explores the potential pharmacological properties of N-Desmethyl Asenapine Hydrochloride itself. Some studies investigate its interaction with receptors in the brain, which are involved in the mechanism of action of antipsychotic medications []. However, more research is needed to determine if N-Desmethyl Asenapine Hydrochloride has any significant clinical effects.

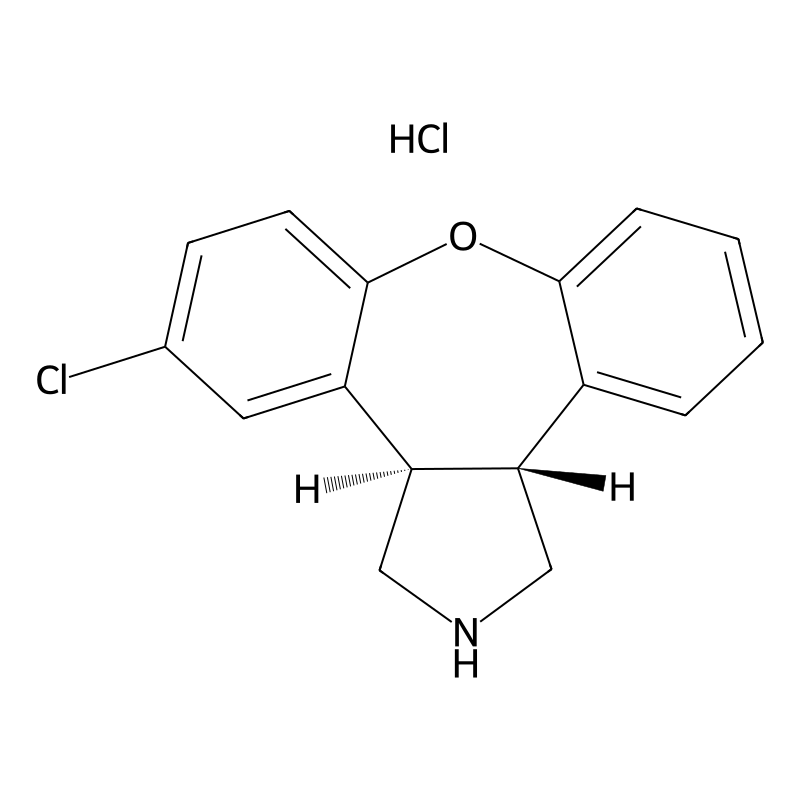

N-Desmethyl Asenapine Hydrochloride is a significant metabolite of Asenapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. The chemical structure of N-Desmethyl Asenapine Hydrochloride is represented by the molecular formula C₁₆H₁₅Cl₂NO, with a molecular weight of approximately 308.20 g/mol. This compound is characterized by its two chlorine atoms and a nitrogen atom in its structure, which contribute to its pharmacological properties and interactions within biological systems .

N-Desmethyl Asenapine Hydrochloride undergoes various metabolic transformations in the body. The primary pathway involves the demethylation of Asenapine, leading to the formation of this metabolite. This reaction is facilitated by cytochrome P450 enzymes in the liver, particularly CYP1A2 and CYP2D6. The resulting N-Desmethyl Asenapine can further undergo conjugation reactions, such as glucuronidation, which can influence its pharmacokinetics and biological activity .

N-Desmethyl Asenapine exhibits biological activities that are similar but not identical to those of its parent compound, Asenapine. It acts as an antagonist at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for its antipsychotic effects. Studies indicate that N-Desmethyl Asenapine has a higher affinity for certain serotonin receptors (5-HT2A and 5-HT2C) compared to dopamine receptors (D2), suggesting a unique mechanism of action that may contribute to its therapeutic profile .

The synthesis of N-Desmethyl Asenapine Hydrochloride typically involves the reduction of Asenapine or its derivatives. One common method includes:

- Starting Material: Asenapine or a related compound.

- Reagents: Use of reducing agents such as lithium aluminum hydride or borane.

- Solvent: Anhydrous conditions are maintained using solvents like tetrahydrofuran or diethyl ether.

- Reaction Conditions: The reaction is carried out under reflux conditions for several hours.

- Purification: The product is purified through recrystallization or chromatography techniques.

This synthetic route ensures the production of high-purity N-Desmethyl Asenapine Hydrochloride suitable for research and potential therapeutic applications .

N-Desmethyl Asenapine Hydrochloride is primarily studied for its role as a metabolite in pharmacokinetic studies of Asenapine. Understanding its effects can aid in optimizing dosing regimens and improving therapeutic outcomes in patients treated with Asenapine. Additionally, it may have potential applications in research focused on psychiatric disorders due to its receptor-binding profile .

Research indicates that N-Desmethyl Asenapine interacts with various biological systems, particularly concerning its cardiovascular effects. It has been shown to influence cardiac ion channels, particularly the hERG potassium channel, which is critical for cardiac repolarization. Studies suggest that while N-Desmethyl Asenapine has a lower potential for hERG channel interaction compared to Asenapine itself, it still warrants investigation due to the implications for safety in clinical use .

Several compounds share structural and functional similarities with N-Desmethyl Asenapine Hydrochloride. These include:

- Asenapine: The parent compound with broader receptor activity.

- Olanzapine: Another atypical antipsychotic with similar receptor targets but differing side effect profiles.

- Quetiapine: Shares some pharmacological properties but has distinct metabolic pathways.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| N-Desmethyl Asenapine Hydrochloride | C₁₆H₁₅Cl₂NO | Metabolite of Asenapine |

| Asenapine | C₁₆H₁₁Cl₂N₃O | Antagonist at multiple neurotransmitter receptors |

| Olanzapine | C₁₈H₁₄ClN₃O | Broad receptor activity; used for schizophrenia |

| Quetiapine | C₂₁H₂₅N | Sedative effects; used in bipolar disorder |

Uniqueness

The formation of N-desmethyl asenapine represents a major metabolic pathway for the parent compound asenapine, primarily mediated through cytochrome P450 1A2 enzyme systems [3] [4]. The demethylation process involves the removal of a methyl group from the nitrogen atom of asenapine, resulting in the production of N-desmethylasenapine as a significant metabolite [7] [36]. This biotransformation pathway accounts for one of the four primary metabolic routes of asenapine, alongside glucuronidation, hydroxylation, and N-oxide formation [36].

The mechanistic pathway of N-demethylation follows established cytochrome P450-mediated oxidative processes [15] [16]. Cytochrome P450 1A2, the primary enzyme responsible for this transformation, catalyzes the oxidative N-demethylation through a well-characterized mechanism involving initial substrate binding, electron transfer, and subsequent methyl group removal [19]. The enzyme demonstrates high catalytic activity for this specific transformation, with over 95% of the primary metabolism being attributed to cytochrome P450 1A2 activity [19].

The demethylation reaction mechanism proceeds through several sequential steps [29] [30]. Initially, the methoxy group or N-methyl group undergoes protonation, creating a favorable environment for nucleophilic attack [29]. Subsequently, the cytochrome P450 enzyme facilitates the oxidative cleavage of the carbon-nitrogen bond, resulting in the formation of formaldehyde as a byproduct and the corresponding demethylated compound [29] [15].

Research has demonstrated that this metabolic transformation occurs rapidly and extensively in human hepatic systems [7]. Studies utilizing human liver microsomes have confirmed that N-desmethylasenapine formation represents approximately 7-8% of total asenapine metabolism through direct N-demethylation pathways [7]. The reaction kinetics follow typical Michaelis-Menten behavior, with specific kinetic parameters being well-characterized for industrial process development [36].

The enzymatic transformation exhibits stereospecific characteristics, maintaining the stereochemical integrity of the original asenapine molecule while selectively removing the N-methyl substituent [3] [4]. This selectivity is crucial for maintaining the desired pharmacological properties of the resulting metabolite while ensuring consistent product formation during synthetic applications.

Optimization of Hydrochloride Salt Formation

The conversion of N-desmethyl asenapine free base to its hydrochloride salt form requires careful optimization of multiple physicochemical parameters to achieve optimal yield, purity, and crystalline properties [9] [10]. Salt formation represents a critical step in pharmaceutical development, significantly influencing solubility, stability, and bioavailability characteristics [8] [10].

The hydrochloride salt formation process involves the neutralization reaction between the basic nitrogen atom of N-desmethyl asenapine and hydrochloric acid [9]. The optimization process requires precise control of stoichiometric ratios, typically employing a slight molar excess of hydrochloric acid to ensure complete salt formation [9] [32]. Research has demonstrated that optimal salt formation occurs when using anhydrous hydrochloric acid solutions in appropriate organic solvents [9].

Solvent selection plays a crucial role in hydrochloride salt optimization [10] [32]. Studies have shown that dichloromethane provides an ideal medium for salt formation, offering appropriate solubility characteristics for both the free base and the resulting hydrochloride salt [9]. Alternative solvents including methanol, ethanol, and acetonitrile have been evaluated, with each demonstrating distinct advantages depending on the specific process requirements [10].

Temperature control during salt formation significantly impacts crystal morphology and polymorphic form [8] [42]. Optimal temperature ranges typically fall between room temperature and 35°C, with careful temperature ramping protocols ensuring consistent nucleation and growth patterns [9] [42]. Rapid temperature changes can lead to undesired polymorphic forms or amorphous materials, necessitating controlled heating and cooling profiles [42] [43].

The crystallization process requires optimization of multiple variables including pH, ionic strength, and nucleation conditions [43] [44]. Research has demonstrated that maintaining pH values between 1.5 and 3.0 during salt formation ensures complete protonation of the basic nitrogen center while preventing degradation of the parent molecule [32]. Ionic strength optimization involves careful control of counterion concentrations to promote ordered crystal lattice formation [10].

| Parameter | Optimal Range | Impact on Salt Formation |

|---|---|---|

| Temperature | 20-35°C | Crystal morphology and polymorphic control |

| pH | 1.5-3.0 | Complete protonation and stability |

| Molar Ratio (HCl:Base) | 1.05:1 to 1.1:1 | Yield and purity optimization |

| Solvent | Dichloromethane/Methanol | Solubility and crystallization control |

| Concentration | 10-50 mg/mL | Nucleation and growth kinetics |

Crystal habit optimization involves manipulation of supersaturation levels, cooling rates, and agitation parameters [42] [44]. Controlled supersaturation ensures favorable nucleation while preventing excessive spontaneous precipitation that could lead to poor crystal quality [43]. Seeding strategies using previously characterized hydrochloride salt crystals can provide nucleation sites for controlled crystal growth [42].

Critical Process Parameters in Industrial-Scale Synthesis

Industrial-scale synthesis of N-desmethyl asenapine hydrochloride requires identification and control of critical process parameters that directly impact product quality attributes [17] [18]. These parameters encompass chemical, physical, and environmental variables that must be maintained within specified ranges to ensure consistent product quality [21].

Temperature control represents a fundamental critical process parameter throughout the entire synthesis pathway [17] [20]. The demethylation reaction requires precise temperature maintenance, typically between -20°C and 25°C depending on the specific synthetic route employed [11]. Temperature variations outside acceptable ranges can lead to side reactions, reduced yields, or formation of undesired impurities [17]. Industrial reactors must incorporate sophisticated temperature control systems with multiple monitoring points and rapid response capabilities [20].

Reaction time optimization significantly influences both yield and impurity formation [18] [21]. Studies have demonstrated that optimal reaction times for N-demethylation typically range from 1 to 4 hours under controlled conditions [11]. Extended reaction times can lead to over-oxidation or formation of dimeric impurities, while insufficient reaction times result in incomplete conversion [17]. Process analytical technology systems enable real-time monitoring of reaction progress through spectroscopic methods [26] [28].

pH control during synthesis and purification steps constitutes another critical parameter [18] [21]. The N-demethylation reaction requires maintenance of specific pH ranges to ensure optimal enzyme activity or chemical catalyst performance [15] [16]. pH monitoring systems must provide continuous feedback with automatic adjustment capabilities to maintain values within ±0.1 pH units of target specifications [21].

Agitation and mixing parameters directly influence mass transfer efficiency and reaction homogeneity [20] [17]. Industrial-scale reactors require optimization of impeller design, rotation speed, and mixing patterns to ensure uniform distribution of reactants and efficient heat transfer [20]. Inadequate mixing can result in local concentration gradients leading to inconsistent product formation or increased impurity levels [17].

Pressure control becomes critical when utilizing volatile solvents or conducting reactions under inert atmospheres [17] [20]. Pressure variations can affect reaction equilibrium, solvent evaporation rates, and overall process efficiency [20]. Industrial systems incorporate pressure relief systems and continuous monitoring to maintain optimal process conditions [17].

| Critical Parameter | Specification Range | Monitoring Frequency | Impact on Quality |

|---|---|---|---|

| Reaction Temperature | ±2°C of setpoint | Continuous | Yield and impurity formation |

| pH | ±0.1 units | Every 15 minutes | Product stability and purity |

| Agitation Speed | ±50 rpm | Continuous | Mass transfer and homogeneity |

| Pressure | ±0.1 bar | Continuous | Reaction equilibrium |

| Residence Time | ±5% of target | Batch tracking | Conversion efficiency |

Analytical control strategies require implementation of process analytical technology systems for real-time monitoring of critical quality attributes [26] [28]. High-performance liquid chromatography systems provide continuous analysis of product formation and impurity levels throughout the synthesis process [22] [25]. Near-infrared spectroscopy enables non-invasive monitoring of chemical composition and reaction progress [26].

Quality risk management principles guide the selection and prioritization of critical process parameters [18] [21]. Risk assessment methodologies evaluate the potential impact of parameter variations on product quality, enabling focused control strategies for the most influential variables [18]. Statistical process control techniques monitor parameter performance over time, identifying trends that could indicate process drift or equipment degradation [21].

Impurity Profiling and Control Strategies

Comprehensive impurity profiling for N-desmethyl asenapine hydrochloride synthesis requires systematic identification, characterization, and quantification of all potential impurities that may arise during manufacturing processes [12] [22]. Regulatory guidelines mandate thorough understanding of impurity formation pathways and implementation of appropriate control strategies [12] [33].

Process-related impurities originate from incomplete reactions, side reactions, or degradation pathways during synthesis [12] [33]. The primary impurities identified in N-desmethyl asenapine synthesis include unreacted starting materials, dimeric compounds formed through coupling reactions, and over-oxidized products [11] [35]. Structural elucidation studies using mass spectrometry and nuclear magnetic resonance spectroscopy have characterized these impurities and established their formation mechanisms [22] [25].

Starting material impurities require careful control through supplier qualification and incoming material testing [33] [35]. Asenapine starting material may contain related substances including geometric isomers, positional isomers, and synthetic intermediates that can carry through to the final product [11] [33]. Comprehensive analytical methods must detect and quantify these impurities at levels below International Conference on Harmonisation thresholds [12] [22].

Solvent-related impurities present significant challenges in pharmaceutical manufacturing [33] [12]. Residual solvents from the demethylation reaction and subsequent purification steps must be controlled according to International Conference on Harmonisation guidelines [33]. Gas chromatography methods provide sensitive detection of volatile organic compounds, enabling quantification at parts-per-million levels [22] [25].

Degradation impurities form through chemical instability under manufacturing or storage conditions [12] [33]. N-desmethyl asenapine demonstrates susceptibility to oxidative degradation, particularly under elevated temperature or pH conditions [33]. Forced degradation studies identify potential degradation pathways and guide development of appropriate storage and handling protocols [12].

| Impurity Category | Typical Levels | Analytical Method | Control Strategy |

|---|---|---|---|

| Process-related | 0.05-0.5% | High-performance liquid chromatography | In-process monitoring and purification |

| Starting material | 0.01-0.1% | High-performance liquid chromatography | Supplier qualification and testing |

| Residual solvents | 10-5000 ppm | Gas chromatography | Process optimization and purging |

| Degradation products | 0.02-0.2% | High-performance liquid chromatography | Stability testing and storage control |

| Inorganic | 10-100 ppm | Atomic absorption spectroscopy | Raw material control and purification |

Analytical method development for impurity profiling employs orthogonal techniques to ensure comprehensive detection capabilities [22] [24]. High-performance liquid chromatography with ultraviolet detection serves as the primary method for organic impurity analysis, providing separation and quantification of structurally related compounds [24] [27]. Mass spectrometry coupling enables structural identification of unknown impurities and confirmation of impurity assignments [23] [25].

Method validation protocols ensure analytical procedures meet requirements for accuracy, precision, specificity, and sensitivity [22] [25]. Validation studies demonstrate method capability to detect impurities at required levels while maintaining selectivity in the presence of the main component [27]. Robustness testing evaluates method performance under varied analytical conditions, ensuring reliable results during routine analysis [22].

Control strategies integrate multiple approaches including raw material specifications, in-process monitoring, and final product testing [33] [35]. Statistical process control techniques monitor impurity trends over time, enabling early detection of process deviations that could impact product quality [33]. Purification process optimization focuses on selective removal of identified impurities while maintaining product yield and quality [35].